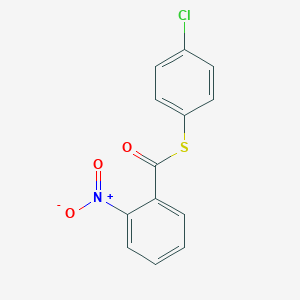
S-(4-chlorophenyl) 2-nitrobenzenecarbothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(4-chlorophenyl) 2-nitrobenzenecarbothioate is a chemical compound that is widely used in scientific research due to its unique properties and potential applications. This compound is a thiol ester derivative of nitrobenzene and is known for its ability to inhibit the activity of certain enzymes. In
作用機序
The mechanism of action of S-(4-chlorophenyl) 2-nitrobenzenecarbothioate involves the covalent binding of the compound to the active site of the target enzyme. This binding results in the irreversible inhibition of the enzyme's activity, leading to a decrease in the concentration of the enzyme's substrate and ultimately affecting the physiological process in which the enzyme is involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of S-(4-chlorophenyl) 2-nitrobenzenecarbothioate depend on the specific enzyme that is inhibited. For example, inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic transmission. Inhibition of carbonic anhydrase can affect the regulation of acid-base balance and fluid secretion in various tissues.
実験室実験の利点と制限
One of the main advantages of using S-(4-chlorophenyl) 2-nitrobenzenecarbothioate in lab experiments is its potency and specificity towards certain enzymes. This allows for precise and controlled inhibition of enzyme activity, which can provide valuable insights into their functions. However, the irreversible nature of the inhibition can also be a limitation, as it may prevent the recovery of enzyme activity and limit the duration of the experiment.
将来の方向性
There are several future directions for the use of S-(4-chlorophenyl) 2-nitrobenzenecarbothioate in scientific research. One potential direction is the development of new therapeutic agents based on the inhibition of specific enzymes. Another direction is the use of S-(4-chlorophenyl) 2-nitrobenzenecarbothioate as a tool for the study of enzyme kinetics and structure-function relationships. Additionally, the development of new synthetic methods for the preparation of S-(4-chlorophenyl) 2-nitrobenzenecarbothioate and its derivatives can expand its potential applications in various fields of research.
Conclusion:
S-(4-chlorophenyl) 2-nitrobenzenecarbothioate is a valuable compound in scientific research due to its unique properties and potential applications. Its ability to inhibit specific enzymes can provide valuable insights into their functions and potential therapeutic applications. However, the irreversible nature of the inhibition can also be a limitation, and further research is needed to explore its full potential.
合成法
The synthesis of S-(4-chlorophenyl) 2-nitrobenzenecarbothioate involves the reaction of 4-chlorobenzenethiol with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The resulting product is a yellow crystalline solid with a melting point of 120-122°C. The purity of the compound can be confirmed by NMR and IR spectroscopy.
科学的研究の応用
S-(4-chlorophenyl) 2-nitrobenzenecarbothioate has been extensively used in scientific research, particularly in the field of enzymology. This compound is a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play important roles in various physiological processes, and their inhibition by S-(4-chlorophenyl) 2-nitrobenzenecarbothioate can provide valuable insights into their functions and potential therapeutic applications.
特性
IUPAC Name |
S-(4-chlorophenyl) 2-nitrobenzenecarbothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3S/c14-9-5-7-10(8-6-9)19-13(16)11-3-1-2-4-12(11)15(17)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEKOPPJHODHMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)SC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acrylamide](/img/structure/B5848154.png)

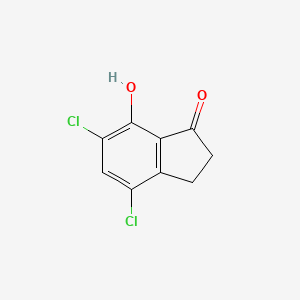
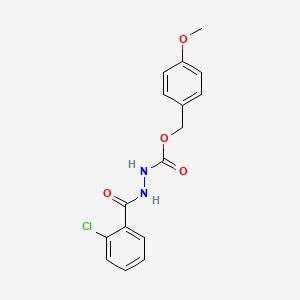
![N'-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetohydrazide](/img/structure/B5848188.png)
![2-[methyl(tetradecanoyl)amino]ethanesulfonic acid](/img/structure/B5848192.png)
![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5848200.png)
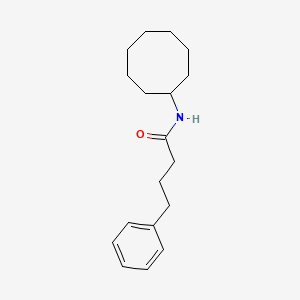
![N-[4-(benzyloxy)-3-methoxybenzyl]-4-fluoroaniline](/img/structure/B5848236.png)
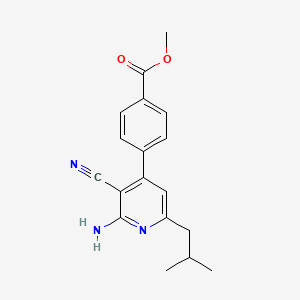
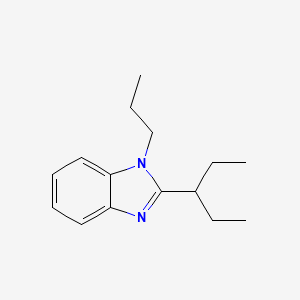
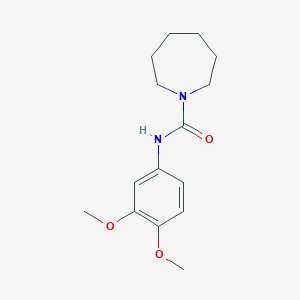

![1-{2-[(4-acetylbenzyl)oxy]phenyl}ethanone](/img/structure/B5848265.png)